molecular weight and exact mass of 4-(4-chloro-1H-pyrazol-1-yl)piperidine
molecular weight and exact mass of 4-(4-chloro-1H-pyrazol-1-yl)piperidine
Technical Whitepaper: Physicochemical Profiling and High-Resolution Mass Spectrometry of 4-(4-chloro-1H-pyrazol-1-yl)piperidine
Executive Summary
In modern drug discovery and organic synthesis, heterocyclic building blocks like 4-(4-chloro-1H-pyrazol-1-yl)piperidine (CAS: 1251305-58-4)[1] serve as highly versatile scaffolds. The combination of a basic piperidine ring and a halogenated pyrazole core provides a unique balance of aqueous solubility, structural rigidity, and metabolic stability. For analytical chemists and formulation scientists, distinguishing between the bulk average molecular weight and the monoisotopic exact mass is critical. Molecular weight governs macroscopic stoichiometry, whereas exact mass is the fundamental metric for High-Resolution Mass Spectrometry (HRMS) identification and structural elucidation[2].
Pharmacophore Rationale and Structural Causality
The structural design of 4-(4-chloro-1H-pyrazol-1-yl)piperidine is not arbitrary; each moiety serves a specific physicochemical purpose in medicinal chemistry:
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Piperidine Ring: Acts as a basic center (pKa ~9-10), ensuring protonation at physiological pH. This drastically improves aqueous solubility and allows for stable salt formation (e.g., hydrochloride salts).
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Pyrazole Core: Provides a rigid, aromatic framework capable of pi-pi stacking and hydrogen bonding with target protein active sites.
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Chlorine Atom: Positioned at the 4-position of the pyrazole, this halogen acts as a metabolic block. It prevents cytochrome P450-mediated oxidation at this electron-rich site while simultaneously tuning the overall lipophilicity (LogP) of the molecule.
Fig 1: Pharmacophore mapping and functional roles of the structural motifs.
Quantitative Physicochemical Data
When preparing analytical standards or calculating reaction equivalents, researchers must utilize the correct mass metric. The average molecular weight accounts for the natural terrestrial abundance of all isotopes (notably the ~3:1 ratio of ³⁵Cl to ³⁷Cl). Conversely, the exact mass is calculated using only the most abundant isotope for each element (¹²C, ¹H, ³⁵Cl, ¹⁴N), yielding a monoisotopic mass of 185.07197 Da[3].
Table 1: Fundamental Physicochemical Properties
| Property | Value | Analytical Application |
| Chemical Name | 4-(4-chloro-1H-pyrazol-1-yl)piperidine | Nomenclature & Indexing |
| CAS Registry Number | 1251305-58-4 | Database Retrieval[1] |
| Chemical Formula | C8H12ClN3 | Elemental Composition |
| Average Molecular Weight | 185.65 g/mol | Bulk Stoichiometry / Reagent Weighing |
| Monoisotopic Exact Mass | 185.07197 Da | HRMS Target Mass (Neutral)[3] |
| [M+H]+ Exact Mass (³⁵Cl) | 186.07925 Da | ESI+ Primary Target Peak |
| [M+H]+ Exact Mass (³⁷Cl) | 188.07630 Da | Isotopic Confirmation Peak |
Self-Validating LC-HRMS Protocol for Exact Mass Verification
To definitively confirm the identity of 4-(4-chloro-1H-pyrazol-1-yl)piperidine in a synthetic batch or biological matrix, a self-validating High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) protocol is required[4]. This protocol relies on internal calibration and isotopic pattern matching to eliminate false positives.
Step-by-Step Methodology:
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Sample Preparation (Causality: Ionization Efficiency):
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Action: Dissolve the sample in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.
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Causality: The formic acid acts as a proton donor, ensuring the basic piperidine nitrogen is fully protonated in solution. This pre-ionization drastically enhances the signal-to-noise ratio during Electrospray Ionization (ESI+), driving the formation of the[M+H]+ ion.
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Chromatographic Separation (Causality: Matrix Elimination):
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Action: Inject 2 µL onto a C18 reverse-phase column using a gradient of 5% to 95% Acetonitrile over 10 minutes.
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Causality: Separates the target analyte from highly polar salts (which elute in the void volume and cause ion suppression) and highly lipophilic impurities.
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Mass Spectrometer Calibration (Causality: Self-Validation):
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Action: Introduce a lock-mass calibrant (e.g., Leucine Enkephalin, exact mass 556.2771 Da) continuously via a secondary reference sprayer[4].
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Causality: Time-of-Flight (TOF) tubes are sensitive to minor temperature fluctuations. The lock-mass provides a known, constant reference point, allowing the software to perform real-time mass correction. This makes the mass accuracy self-validating and guarantees a mass error of <5 ppm across the entire batch.
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Data Acquisition & Isotopic Analysis (Causality: Structural Confirmation):
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Action: Scan in ESI+ mode from m/z 50 to 1000. Extract the chromatogram for m/z 186.0793.
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Causality: The presence of a single chlorine atom dictates a highly specific isotopic signature. The software must validate not only the exact mass of the ³⁵Cl peak (186.0793 Da) but also the presence of the ³⁷Cl [M+2+H]+ peak at 188.0763 Da, with an intensity of approximately 32% relative to the monoisotopic peak. If this isotopic ratio is missing, the peak is a false positive.
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Fig 2: Self-validating LC-HRMS workflow for exact mass confirmation.
Conclusion
The successful utilization of 4-(4-chloro-1H-pyrazol-1-yl)piperidine in drug development hinges on rigorous analytical characterization. By leveraging the fundamental differences between bulk molecular weight and monoisotopic exact mass, and by employing self-validating HRMS protocols with internal lock-mass calibration, researchers can ensure absolute structural confidence in their synthetic workflows.
References
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Title: Exact Mass and Isotopic Signatures of Halogenated Pyrimidines and Pyrazoles Source: SpectraBase URL: [Link]
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Title: Supplementary Information: LC-HRMS Protocols for Pesticide and Heterocycle Analysis Source: Royal Society of Chemistry (RSC) URL: [Link]
